2-Bromo-3-[4-(methylthio)phenyl]-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-[4-(methylthio)phenyl]-1-propene: is an organic compound with the molecular formula C10H11BrS It is characterized by the presence of a bromine atom, a methylthio group, and a phenyl group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-[4-(methylthio)phenyl]-1-propene can be achieved through several methods. One common approach involves the bromination of 3-[4-(methylthio)phenyl]-1-propene. This reaction typically uses bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) or carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-[4-(methylthio)phenyl]-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the double bond.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid for sulfoxide formation.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) for reduction of the bromine atom.
Major Products
Substitution: Formation of 3-[4-(methylthio)phenyl]-1-azidopropene.
Oxidation: Formation of 2-Bromo-3-[4-(methylsulfinyl)phenyl]-1-propene.
Reduction: Formation of 3-[4-(methylthio)phenyl]-1-propene.
Scientific Research Applications
2-Bromo-3-[4-(methylthio)phenyl]-1-propene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Material Science: It is utilized in the preparation of functional materials with specific electronic or optical properties.
Biological Studies: The compound is investigated for its biological activity and potential as a bioactive molecule in various assays.
Mechanism of Action
The mechanism of action of 2-Bromo-3-[4-(methylthio)phenyl]-1-propene involves its interaction with specific molecular targets. The bromine atom and the methylthio group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new chemical entities. Additionally, the methylthio group can participate in redox reactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-[4-(ethylthio)phenyl]-1-propene
- 2-Bromo-3-[4-(fluoro)phenyl]-1-propene
- 2-Bromo-3-[4-(methoxy)phenyl]-1-propene
Uniqueness
2-Bromo-3-[4-(methylthio)phenyl]-1-propene is unique due to the presence of the methylthio group, which imparts distinct chemical properties compared to its analogs The methylthio group enhances the compound’s reactivity in oxidation and substitution reactions, making it a valuable intermediate in organic synthesis
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-4-methylsulfanylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrS/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,1,7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQPYTYLRBXZQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301242878 |
Source
|
Record name | 1-(2-Bromo-2-propen-1-yl)-4-(methylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301242878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842140-44-7 |
Source
|
Record name | 1-(2-Bromo-2-propen-1-yl)-4-(methylthio)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=842140-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromo-2-propen-1-yl)-4-(methylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301242878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.